molecular formula C13H23NO2S B2868646 Tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1596349-73-3

Tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B2868646
CAS No.: 1596349-73-3
M. Wt: 257.39
InChI Key: FPTIOHFDZLARTG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate: is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(sulfanylmethyl)-6-azaspiro[25]octane-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and nucleophiles under controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the spirocyclic ring or the carboxylate group, potentially yielding simpler derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides, while nucleophilic substitution can introduce various alkyl or acyl groups .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: Its spirocyclic structure can interact with biological targets in unique ways, making it a valuable scaffold for drug discovery .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism by which tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The sulfanylmethyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
  • Tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate

Uniqueness: Tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other spirocyclic compounds that may lack this functional group .

Properties

IUPAC Name

tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2S/c1-12(2,3)16-11(15)14-6-4-13(5-7-14)8-10(13)9-17/h10,17H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTIOHFDZLARTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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